

# A Senior Application Scientist's Guide to 4-Benzyloxy-2-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Benzyloxy-2-methoxybenzaldehyde

Cat. No.: B021105

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## Abstract

This guide provides a comprehensive technical overview of **4-Benzyloxy-2-methoxybenzaldehyde**, CAS number 58026-14-5, a key aromatic aldehyde intermediate in organic synthesis. With its unique substitution pattern, this compound serves as a valuable building block for a diverse range of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. This document details its physicochemical properties, provides validated protocols for its synthesis and purification, outlines robust analytical methods for quality control, and discusses its significant applications. The content is structured to deliver both foundational knowledge and actionable, field-proven insights for scientists and researchers.

## Introduction & Significance

**4-Benzyloxy-2-methoxybenzaldehyde** is a polysubstituted aromatic aldehyde distinguished by the presence of a benzyloxy group at the C4 position and a methoxy group at the C2 position of the benzaldehyde scaffold. This specific arrangement of functional groups offers a powerful combination of steric and electronic properties that synthetic chemists can leverage.

- **The Aldehyde Group:** A versatile functional handle for a multitude of chemical transformations, including nucleophilic additions, reductive aminations, Wittig reactions, and

the formation of Schiff bases.

- **The Methoxy Group:** An electron-donating group that activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions. Its steric bulk also directs incoming reagents.
- **The Benzyl Ether:** A common and robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.

This trifecta of functionality makes **4-Benzyloxy-2-methoxybenzaldehyde** a sought-after precursor in the synthesis of natural products, pharmaceutical ingredients, and other high-value fine chemicals. Its structural motif is found in various bioactive molecules, underscoring its importance in drug development pipelines.

## Physicochemical Properties & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key physical and chemical properties of **4-Benzyloxy-2-methoxybenzaldehyde** are summarized below.

Property	Value	Source(s)
CAS Number	58026-14-5	
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>3</sub>	
Molecular Weight	242.27 g/mol	
Appearance	Solid, often beige or off-white powder	
Melting Point	93-100 °C	
Boiling Point	180 °C at 2 mmHg	
SMILES	<chem>COC1=C(C=O)C=CC(OCC2=CC=CC=C2)=C1</chem>	

## Spectroscopic Data Interpretation

The identity and purity of the compound are unequivocally confirmed through spectroscopic analysis.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum (in  $\text{CDCl}_3$ ), one would expect to see distinct signals corresponding to the aldehyde proton ( $\sim 9.8\text{-}10.5$  ppm), the aromatic protons of both rings (distributed between  $\sim 6.5\text{-}7.5$  ppm), the benzylic methylene protons ( $\sim 5.1$  ppm), and the methoxy protons ( $\sim 3.9$  ppm).
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon ( $\sim 189\text{-}192$  ppm). Aromatic carbons will appear in the  $\sim 100\text{-}165$  ppm range, with the benzylic carbon around 70 ppm and the methoxy carbon around 55 ppm.
- IR (Infrared) Spectroscopy: Key vibrational frequencies include a strong carbonyl ( $\text{C}=\text{O}$ ) stretch from the aldehyde at approximately  $1670\text{-}1700\text{ cm}^{-1}$ , C-O ether stretches around  $1020\text{-}1250\text{ cm}^{-1}$ , and aromatic  $\text{C}=\text{C}$  stretches in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- Mass Spectrometry (MS): The molecular ion peak  $[\text{M}]^+$  corresponding to the molecular weight (242.27) should be observable. Common fragmentation patterns may include the loss of the benzyl group or the aldehyde function.

## Synthesis and Purification Protocol

The most common and reliable method for preparing **4-Benzylloxy-2-methoxybenzaldehyde** is through the Williamson ether synthesis, starting from the commercially available 4-hydroxy-2-methoxybenzaldehyde.

### Detailed Synthesis Protocol: Williamson Etherification

This protocol describes the benzylation of 4-hydroxy-2-methoxybenzaldehyde. The causality behind this choice is its high efficiency and the use of readily available, cost-effective reagents.

Materials:

- 4-Hydroxy-2-methoxybenzaldehyde
- Benzyl bromide

- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Acetone or Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexanes
- Anhydrous magnesium sulfate ( $MgSO_4$ )

#### Procedure:

- Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (1.0 eq).
- Solvent & Base: Add a suitable solvent like acetone or DMF and anhydrous potassium carbonate (1.5-2.0 eq). The carbonate acts as the base to deprotonate the phenolic hydroxyl, forming the more nucleophilic phenoxide. Acetone is often preferred for easier workup.
- Alkylation: Add benzyl bromide (1.1 eq) to the stirring suspension.
- Reaction: Heat the mixture to reflux (for acetone,  $\sim 56^\circ C$ ) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate.
- Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetone.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).
- Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

## Purification: Recrystallization

For achieving high purity, recrystallization is the preferred method over column chromatography for its scalability and efficiency.

Procedure:

- Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
- Dry the purified crystals under vacuum. The expected product is a solid with a melting point in the range of 93-100 °C.

## Key Applications in Synthesis and Drug Discovery

**4-Benzyloxy-2-methoxybenzaldehyde** is more than an intermediate; it is an enabling reagent for accessing complex molecular architectures.

### As a Precursor to Bioactive Scaffolds

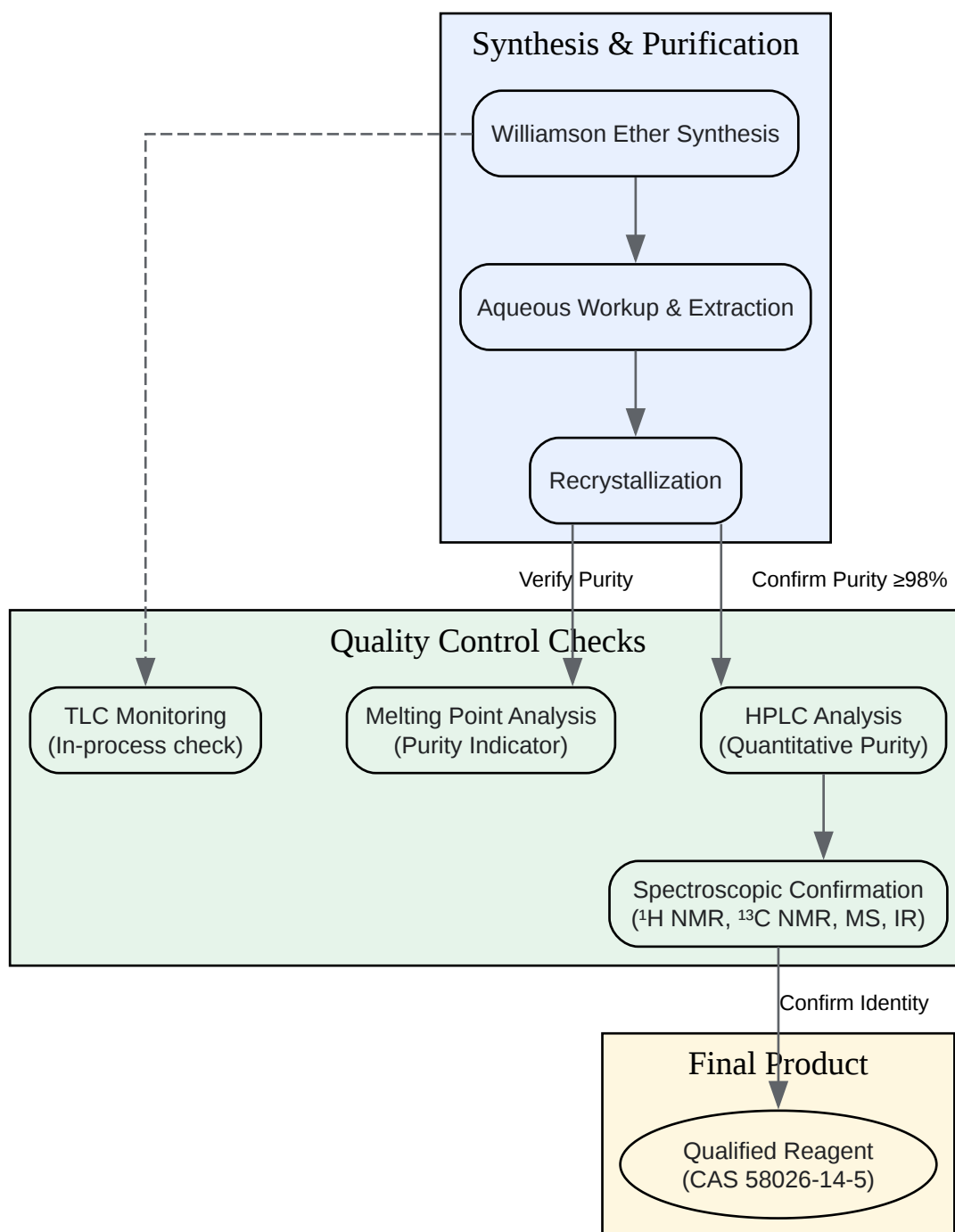
This aldehyde is a common starting point for synthesizing compounds with potential therapeutic applications. For instance, related benzaldehyde structures are used in the development of novel anticancer and antimicrobial agents. The specific substitution pattern can be crucial for molecular recognition and binding to biological targets.

### Role in Natural Product Synthesis

The structure is integral to the synthesis of various natural products and their analogs. The benzyloxy group can be strategically removed late in a synthetic sequence to reveal a free hydroxyl group, which is a common feature in many natural products and can be critical for biological activity.

## Analytical & Quality Control Workflow

A self-validating system ensures that the material produced meets the standards required for subsequent research. The workflow below integrates synthesis with rigorous quality control.



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Caption: A validated workflow from synthesis to a qualified final product.

## Protocol: HPLC Purity Assessment

Objective: To determine the purity of the synthesized compound with high accuracy.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure:
  - Prepare a sample solution of the compound in the mobile phase (~1 mg/mL).
  - Inject 10  $\mu$ L into the HPLC system.
  - Record the chromatogram for 10-15 minutes.
  - Calculate the purity by dividing the peak area of the main product by the total area of all peaks.

## Safety, Handling, and Storage

As a senior scientist, ensuring lab safety is paramount. Adherence to established safety protocols is non-negotiable.

- Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.
- Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.
- Incompatible Materials: Avoid strong oxidizing agents and strong bases.

## Conclusion and Future Outlook

**4-Benzyloxy-2-methoxybenzaldehyde** is a cornerstone intermediate for advanced organic synthesis. Its structural features provide a reliable platform for constructing complex molecules relevant to pharmacology and materials science. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and safe handling. Future research will likely continue to exploit this versatile building block in the discovery of novel therapeutics and functional materials, making proficiency in its use a valuable asset for any research and development scientist.

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